Superior In Vivo Safety Profile: RAP vs. Azeliragon and Pentamidine in Cancer Cachexia Model
In a direct head-to-head preclinical comparison using Lewis lung carcinoma-bearing C57Bl/6 mice, treatment with Azeliragon (TTP488) and pentamidine resulted in lethal toxicity, causing death of mice before the cachectic stage was reached. In contrast, RAP and FPS-ZM1 did not induce lethal toxicity in the same model [1]. This establishes a clear survival advantage for RAP over Azeliragon in this preclinical context, which carries significant implications for experimental design where maintaining cohort viability through the full experimental timeline is critical.
| Evidence Dimension | In vivo survival and toxicity |
|---|---|
| Target Compound Data | No lethal toxicity observed; mice survived through to cachectic stage |
| Comparator Or Baseline | Azeliragon (TTP488): lethal toxicity; pentamidine: lethal toxicity |
| Quantified Difference | Qualitative survival vs. mortality before experimental endpoint |
| Conditions | Lewis lung carcinoma (LLC)-bearing C57Bl/6 mice; i.p. injections from tumor appearance through 25 days post-tumor injection |
Why This Matters
For longitudinal in vivo studies, RAP enables full-duration experimentation without compound-induced attrition, whereas Azeliragon is unsuitable for this specific preclinical cachexia model.
- [1] Chiappalupi S, Gentili G, Salvadori L, Paiella M, Riuzzi F, Sorci G. Pharmacological targeting of the receptor for advanced glycation end-products (RAGE) to counteract cancer cachexia. 2022. View Source
